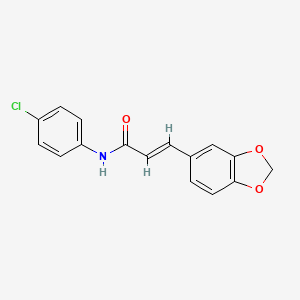

![molecular formula C13H10N4OS B5551650 3-氨基-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺](/img/structure/B5551650.png)

3-氨基-6-(4-吡啶基)噻吩并[2,3-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" involves several steps, starting from 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These compounds are reacted with chloroacetonitrile or chloroacetamide to furnish 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. Further reactions with a variety of reagents, including formamide and carbon disulfide, lead to the formation of new pyridothienopyrimidines and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" and its derivatives has been analyzed through various techniques, including NMR spectroscopy and X-ray structural analysis. These analyses have shown that the molecules of the compounds obtained have a linear, double folded stereo structure, indicating the complexity and specificity of the molecular interactions within these compounds (Vasilin et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including reactions with nucleophilic and electrophilic reagents to obtain new functionalized derivatives. These reactions highlight the compound's potential in synthesizing diverse chemical entities with various biological activities. Its reactivity with chloroacetyl chloride, leading to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, is one example of its versatile chemical properties (Lukina et al., 2017).

科学研究应用

合成和生物活性

抗增殖化合物: van Rensburg 等人 (2017) 的一项研究突出了 2-芳基甲酰胺-噻吩并[2,3-b]吡啶的抗增殖特性,展示了它们对磷脂酶 C 酶的活性。研究表明,分子上某些位置的修饰可以产生具有增强活性的化合物 (van Rensburg 等人,2017).

合成方法: El-Meligie 等人 (2020) 讨论了从 3-氨基-4-氰基-2-噻吩甲酰胺合成噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的多功能合成方法,促进了潜在生物活性化合物的多样性 (El-Meligie 等人,2020).

杂环研究: Clark 和 Hitiris (1984) 对噻吩并[2,3-d:4,5-d′]二嘧啶及其衍生物的研究开辟了开发具有进一步生物评估潜力的新型杂环化合物的途径 (Clark & Hitiris,1984).

多环化合物: Dotsenko 等人 (2021) 探索了含有噻吩并[2′,3′:5,6]嘧啶并[2,1-a]异吲哚片段的新型多环化合物的合成,突出了创造具有独特光学性质(如明显紫外荧光)化合物的潜力 (Dotsenko 等人,2021).

功能化噻吩并[2,3-b]吡啶: Lukina 等人 (2017) 报道了新型功能化噻吩并[2,3-b]吡啶的合成,为开发具有多种生物活性的新型化合物奠定了基础 (Lukina 等人,2017).

作用机制

While the specific mechanism of action of 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is not mentioned in the available resources, compounds with a similar thieno[2,3-b]pyridine core have been found to exhibit various biological activities. For example, 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 .

属性

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c14-10-8-1-2-9(7-3-5-16-6-4-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEQRBSKJSYAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)